molecular formula C14H11NO2S B11858880 1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol CAS No. 656234-07-0

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol

Cat. No.: B11858880
CAS No.: 656234-07-0
M. Wt: 257.31 g/mol
InChI Key: DOADWMUDCDKGFW-UHFFFAOYSA-N
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Description

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol is a compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline

Preparation Methods

The synthesis of 1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-thiophenylamine with 2-methoxybenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired isoquinoline derivative. The reaction conditions typically involve heating the reaction mixture under reflux for several hours, followed by purification of the product using column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

    Substitution: The methoxy and thiophene groups in the compound can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific enzymes and receptors makes it a useful tool in enzymology and receptor biology.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological targets. It can be investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or phosphatases, thereby affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol can be compared with other isoquinoline derivatives and thiophene-containing compounds. Similar compounds include:

Properties

CAS No.

656234-07-0

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

1-methoxy-4-thiophen-3-ylisoquinolin-5-ol

InChI

InChI=1S/C14H11NO2S/c1-17-14-10-3-2-4-12(16)13(10)11(7-15-14)9-5-6-18-8-9/h2-8,16H,1H3

InChI Key

DOADWMUDCDKGFW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CSC=C3

Origin of Product

United States

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